![molecular formula C12H20N2 B2380599 [2-(Dimethylamino)ethyl][(3-methylphenyl)methyl]amine CAS No. 755008-06-1](/img/structure/B2380599.png)
[2-(Dimethylamino)ethyl][(3-methylphenyl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)ethyl][(3-methylphenyl)methyl]amine, commonly referred to as DMEPA, is a synthetic amine compound that has been studied for its potential applications in scientific research.
科学的研究の応用
Polymer Chemistry Applications
Polymer Solar Cells : A derivative of [2-(Dimethylamino)ethyl][(3-methylphenyl)methyl]amine, specifically [6,6]-phenyl-C61-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester, has been successfully applied as an acceptor and cathode interfacial material in polymer solar cells. This application demonstrates the potential of the compound in enhancing the efficiency of organic solar cells (Lv et al., 2014).
Cationic Diblock Copolymers : The compound has been used in the selective quaternization of 2-(dimethylamino)ethyl methacrylate residues in tertiary amine methacrylate diblock copolymers. These novel cationic diblock copolymers exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media (Bütün et al., 2001).
Stimulus-Responsive Polymers : Research on tertiary amine-structured compounds, including those related to [2-(Dimethylamino)ethyl][(3-methylphenyl)methyl]amine, highlights their potential in creating stimulus-responsive polymers. Such polymers can be useful in various applications, including drug delivery systems and smart materials (Sun et al., 2021).
Organic Synthesis and Material Science
Synthesis of 1-alkyl-4-imidazolecarboxylates : The compound plays a crucial role in the synthesis of 1-alkyl-4-imidazolecarboxylates, which are important intermediates in organic synthesis and pharmaceutical research (Helal & Lucas, 2002).
Cytotoxic Activity Research : Derivatives of [2-(Dimethylamino)ethyl][(3-methylphenyl)methyl]amine have been studied for their cytotoxic activities against various cancer cell lines. This research is vital for the development of new anticancer agents (Deady et al., 2003).
Fluorescent Probes : Derivatives of this compound have been developed as fluorescent probes with aggregation-enhanced emission features, which are useful for real-time monitoring of low carbon dioxide levels. This application is significant in environmental monitoring and medical diagnostics (Wang et al., 2015).
Free Radical Polymerizations : The compound has been used in novel initiators for free radical polymerizations of various monomers. This application is important in the field of polymer chemistry and material science (Zhang et al., 2019).
特性
IUPAC Name |
N',N'-dimethyl-N-[(3-methylphenyl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-11-5-4-6-12(9-11)10-13-7-8-14(2)3/h4-6,9,13H,7-8,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZIDNONBNTWCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Dimethylamino)ethyl][(3-methylphenyl)methyl]amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

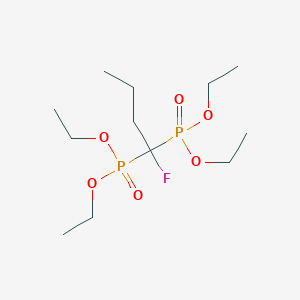
![5-(3,4-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2380520.png)
![[6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B2380522.png)

![6-Cyclopentyl-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2380524.png)
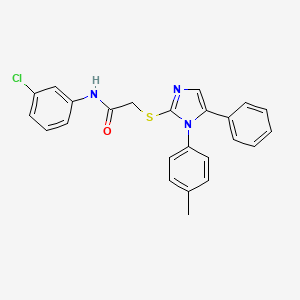
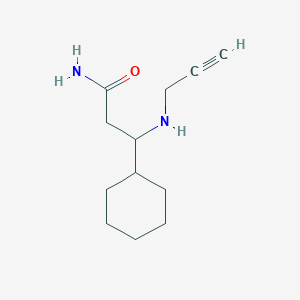
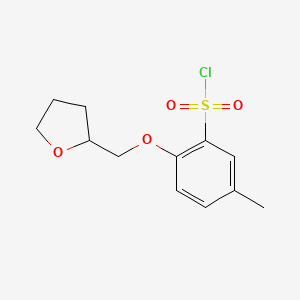
![N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2380531.png)
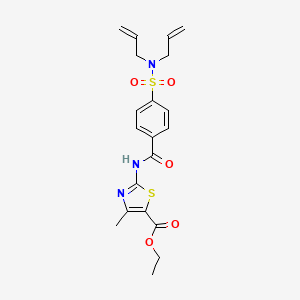
![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B2380534.png)

![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2380536.png)
![Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate](/img/structure/B2380539.png)